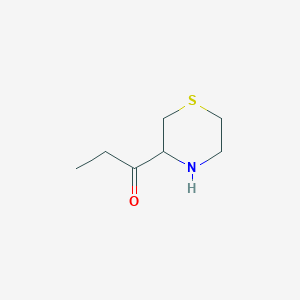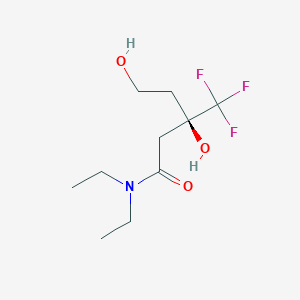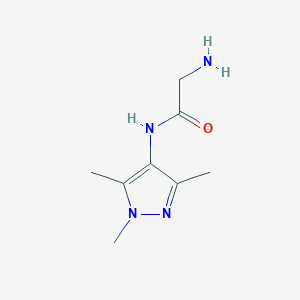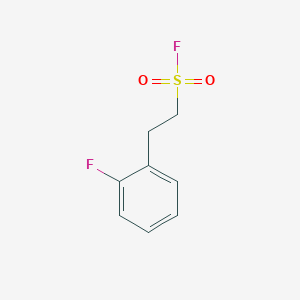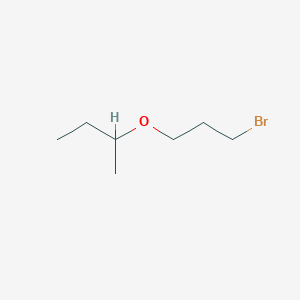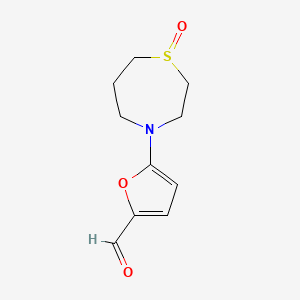
Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate is a chemical compound with the molecular formula C9H9NaO4S This compound is known for its unique structure, which includes a benzodioxepine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with a sulfinating agent in the presence of sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as mixing, heating, and purification to achieve the final product. Quality control measures, including NMR, HPLC, and LC-MS, are employed to verify the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfonates, sulfhydryl derivatives, and substituted benzodioxepines
Applications De Recherche Scientifique
Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate involves its interaction with molecular targets and pathways. The compound can affect cellular processes by modulating enzyme activities and signaling pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antifungal and antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid: This compound has a similar benzodioxepine ring system but with carboxylic acid groups instead of a sulfinic group.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound features a benzothiadiazine ring and exhibits different chemical properties and biological activities.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H9NaO4S |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
sodium;3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate |
InChI |
InChI=1S/C9H10O4S.Na/c10-14(11)7-2-3-8-9(6-7)13-5-1-4-12-8;/h2-3,6H,1,4-5H2,(H,10,11);/q;+1/p-1 |
Clé InChI |
IVLPKOPTOYHCMF-UHFFFAOYSA-M |
SMILES canonique |
C1COC2=C(C=C(C=C2)S(=O)[O-])OC1.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


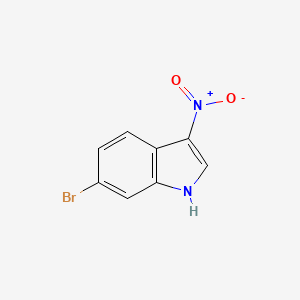
![6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13163155.png)
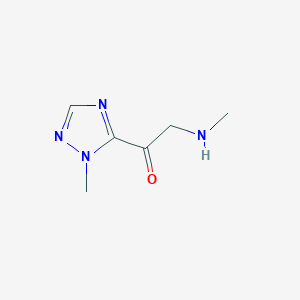

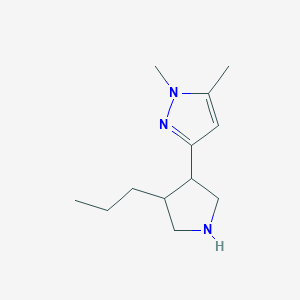
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
